methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate
Brand Name: Vulcanchem
CAS No.: 634911-81-2
VCID: VC21087336
InChI: InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16?,19-/m0/s1
SMILES: CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Molecular Formula: C22H30FN3O7
Molecular Weight: 467.5 g/mol

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate

CAS No.: 634911-81-2

Cat. No.: VC21087336

Molecular Formula: C22H30FN3O7

Molecular Weight: 467.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate - 634911-81-2

Specification

CAS No. 634911-81-2
Molecular Formula C22H30FN3O7
Molecular Weight 467.5 g/mol
IUPAC Name methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate
Standard InChI InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16?,19-/m0/s1
Standard InChI Key MIFGOLAMNLSLGH-SXUUOERCSA-N
Isomeric SMILES C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1
SMILES CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1
Canonical SMILES CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1

Introduction

Chemical Identity and Properties

The compound methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate is a precisely structured organic molecule with defined stereochemistry at key carbon centers. It is commonly identified in research and chemical databases through several unique identifiers and possesses specific physicochemical characteristics that define its behavior in biological systems.

Molecular Identification

The compound is precisely tracked in chemical repositories through several standardized identifiers. It possesses a unique Chemical Abstracts Service (CAS) registry number, which serves as its definitive identifier in scientific literature and chemical databases. Its molecular formula reveals its atomic composition, while its considerable molecular weight reflects its complex structure with multiple functional groups.

Table 1: Molecular Identification Parameters

ParameterValue
CAS Registry Number634911-81-2
Molecular FormulaC₂₂H₃₀FN₃O₇
Molecular Weight467.5 g/mol
IUPAC Namemethyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate
Alternative NamesZ-Val-Ala-DL-Asp(OMe)-fluoromethylketone, N-[(Phenylmethoxy)carbonyl]-L-valyl-N-[3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-L-alaninamide

Structural Features

The compound possesses a complex three-dimensional structure with specific stereochemistry that is crucial to its biological activity. Its backbone consists of three amino acid residues (valine, alanine, and aspartic acid) modified with protective and reactive groups. The structure includes a phenylmethoxycarbonyl (Z) protecting group at the N-terminus, a methyl ester protecting the carboxyl group of aspartic acid, and a fluoromethylketone warhead that is essential for its inhibitory activity against caspases .

The presence of the fluorine atom enhances the compound's pharmacokinetic properties, potentially leading to improved efficacy and selectivity in biological systems. The specific stereochemistry at carbon centers, particularly the (2S) configurations, is critical for proper binding to target enzymes and optimal biological activity.

Biological Significance and Mechanism of Action

Methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate exhibits significant biological activities primarily associated with its ability to inhibit caspase enzymes, key mediators in cellular apoptosis pathways.

Caspase Inhibition Mechanism

The compound is recognized as a pan-caspase inhibitor, capable of binding to and inhibiting multiple members of the caspase family . Its inhibitory mechanism involves the fluoromethylketone group, which forms a covalent bond with the active site cysteine residue of caspase enzymes. This irreversible binding prevents caspases from cleaving their substrates, thereby inhibiting the progression of apoptotic cascades.

Research indicates that the compound specifically inhibits apoptosis by preventing the processing of CPP32 (caspase-3) to its active form . This inhibition of caspase-3 activation is particularly significant as caspase-3 is a crucial executioner caspase in the apoptotic pathway, responsible for cleaving numerous cellular substrates during programmed cell death.

Concentration-Dependent Effects on Apoptosis

Research has also demonstrated that the compound inhibits TNF alpha-stimulated reactive oxygen species (ROS) generation, indicating additional mechanisms by which it may influence cellular processes . These findings suggest that TNF alpha-induced apoptosis in neutrophils follows a caspase-dependent pathway that uses a mitochondrial-independent mechanism.

Research Applications

Methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate has been extensively utilized in various research contexts, contributing significantly to our understanding of cellular processes and disease mechanisms.

Apoptosis Research

The compound has been instrumental in delineating the role of caspases in various forms of cell death. By selectively inhibiting caspase activity, researchers have been able to distinguish between caspase-dependent and caspase-independent cell death pathways . This has advanced our understanding of the complex mechanisms underlying programmed cell death in different cell types and under various stimuli.

Glycosylation Disorders Research

The compound has been employed in studies investigating Congenital Disorders of Glycosylation (CDG), particularly N-glycanase deficiency (N-GLY1 disorder) . In these studies, the compound was used to pharmacologically inhibit N-glycanase in cell models, allowing researchers to examine the cellular effects of N-glycanase deficiency. This application has provided valuable insights into the biochemical basis of these rare genetic disorders and potential therapeutic approaches.

Table 2: Research Applications and Citations

Research AreaKey FindingsCitation
Neutrophil ApoptosisConcentration-dependent inhibition/enhancement of TNF alpha-stimulated apoptosis
Congenital Disorders of GlycosylationN-glycanase inhibition does not activate ER stress in HEK-293 cells
Caspase InhibitionPrevents processing of CPP32 to its active form
Medicinal ChemistryPotential lead compound in drug discovery

Recent Publication Citations

Synthesis and Characterization

The synthesis of methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate involves complex organic chemistry techniques to ensure proper stereochemistry and functional group incorporation. Recent studies have focused on optimizing the synthesis and characterization of this compound, exploring its potential as a lead compound in drug discovery.

Chemical and Physical Properties

The compound exhibits specific solubility characteristics that influence its use in laboratory settings. While detailed solubility data for this specific compound is limited in the provided search results, similar compounds in this class typically show good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and limited solubility in aqueous solutions, which impacts their delivery in biological systems.

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